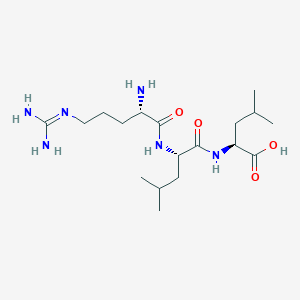

Arg-Leu-Leu

Description

Contextualizing Short Peptide Motifs in Biological Systems

Short peptide motifs, which are sequences typically composed of 3 to 10 amino acids, are fundamental functional units within proteins. frontiersin.orgmdpi.com These motifs are crucial for a vast array of biological processes, including protein-protein interactions, signal transduction, and cellular regulation. frontiersin.orgoup.com They often act as recognition sites, mediating the assembly of protein complexes and guiding cellular activities. oup.com The specific sequence of amino acids within these motifs dictates their function and interaction partners. oup.comnih.gov The Arg-Leu-Leu sequence is an example of such a motif, and its presence within larger proteins or as an independent peptide can confer specific biological activities.

Foundational Roles of Arginine and Leucine (B10760876) Residues in Peptide Functionality

The properties of this compound are intrinsically linked to the individual characteristics of its constituent amino acids, arginine and leucine.

Arginine (Arg) is a positively charged amino acid at physiological pH, a feature attributed to its guanidinium (B1211019) group. researchgate.net This positive charge is pivotal for its role in forming ionic bonds and hydrogen bonds, which are critical for stabilizing protein structures and facilitating interactions with negatively charged molecules like DNA and other proteins. researchgate.netnih.goveurekaselect.com Arginine is frequently found in the active sites of enzymes and is a key component of cell-penetrating peptides due to its ability to interact with cell membranes. nih.govchalmers.se Furthermore, arginine serves as a precursor for the signaling molecule nitric oxide (NO). wikipedia.org

The combination of a highly basic residue (Arginine) followed by two hydrophobic residues (Leucine) in the this compound sequence suggests a peptide with amphipathic properties, capable of engaging in both electrostatic and hydrophobic interactions.

Structure

3D Structure

Properties

CAS No. |

90038-05-4 |

|---|---|

Molecular Formula |

C18H36N6O4 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C18H36N6O4/c1-10(2)8-13(16(26)24-14(17(27)28)9-11(3)4)23-15(25)12(19)6-5-7-22-18(20)21/h10-14H,5-9,19H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)(H4,20,21,22)/t12-,13-,14-/m0/s1 |

InChI Key |

JEXPNDORFYHJTM-IHRRRGAJSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Biochemical Profile of Arg Leu Leu

Physicochemical Properties

The physicochemical properties of this compound are essential for its biological function. The presence of the arginine residue imparts a positive charge and high polarity, while the two leucine (B10760876) residues contribute significant hydrophobicity. This amphipathic nature is a key determinant of how the peptide interacts with its biological targets.

| Property | Description |

| Molecular Formula | C₁₈H₃₇N₅O₄ |

| Molecular Weight | 399.52 g/mol |

| Charge at pH 7.4 | +1 (due to the Arginine side chain) |

| Hydrophobicity | Moderate to High (due to the two Leucine residues) |

| Isoelectric Point (pI) | High (alkaline) |

This table presents the fundamental physicochemical properties of the this compound tripeptide.

Structural Characteristics

In solution, the this compound peptide is flexible. However, the sequence has a propensity to be part of an α-helical structure, particularly within a larger peptide or protein context. frontiersin.org The repetition of the this compound-Arg motif, for instance, is considered to be a strong α-helix former. frontiersin.org The specific conformation adopted by this compound is crucial for its interaction with binding partners.

Structural and Biophysical Characterization of Arg Leu Leu Containing Peptides

Spectroscopic Techniques for Elucidating Peptide Conformation and Dynamics

Spectroscopy is a fundamental tool in structural biology, allowing researchers to probe various aspects of peptide structure and behavior in a non-destructive manner. Different spectroscopic methods provide complementary information, from atomic-level spatial arrangements to global secondary structures and dynamic changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Spatial Proximity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution, offering insights that are close to their physiological state. uwec.eduwikipedia.org By measuring the magnetic properties of atomic nuclei, NMR can reveal detailed information about atomic connectivity and spatial proximity. wikipedia.org

For peptides containing the Arg-Leu-Leu sequence, NMR studies are crucial for defining their conformation. One-dimensional (1D) ¹H NMR spectra provide a fingerprint of the peptide, with the chemical shifts of protons being highly sensitive to the local electronic environment and, by extension, the peptide's conformation. rsc.org For instance, the chemical shifts for the side chains of Arginine, Leucine (B10760876), and other amino acids can be distinguished, and their dispersion can indicate the presence of a stable, non-random coil structure. rsc.orguzh.ch

Two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for a detailed structural analysis. researchgate.netnih.gov TOCSY is used to identify the complete spin systems of individual amino acid residues, effectively assigning specific protons to their respective residues like Arg and Leu. uzh.chnih.gov NOESY experiments detect protons that are close in space (typically <5 Å), regardless of whether they are close in the primary sequence. uzh.ch This "through-space" correlation is fundamental for determining the peptide's fold. For example, a NOESY cross-peak between a proton on the Arg residue and a proton on the second Leu residue would provide a direct constraint on the peptide's tertiary structure. rsc.org

In larger peptides incorporating the this compound motif, such as the kinase substrate peptide Leu-Arg-Arg-Ala-Ser-Leu-Gly, NMR has been used to demonstrate that the peptide likely binds to its target enzyme in an extended coil conformation. nih.gov The analysis of relaxation times (T1 and T2) can further provide information on the dynamics of the peptide, revealing how different parts of the molecule, including the Arg and Leu side chains, move on various timescales. wikipedia.orgroyalsocietypublishing.org

| Technique | Information Gained for this compound Peptides | Key Experiments | Typical Observations |

| NMR Spectroscopy | 3D structure, spatial proximity of residues, dynamics, conformation in solution. | 1D ¹H, 2D TOCSY, 2D NOESY/ROESY, Relaxation (T1, T2) measurements. | Chemical shift dispersion indicating folded structures; NOE cross-peaks defining inter-proton distances; J-couplings related to dihedral angles. rsc.orgresearchgate.net |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to analyze the secondary structure of peptides. biorxiv.orgcreative-proteomics.com It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, including peptides. biorxiv.org The resulting CD spectrum in the far-UV region (typically 185-240 nm) is characteristic of the peptide's predominant secondary structure elements, such as α-helices, β-sheets, turns, and random coils. creative-proteomics.com

The characteristic CD spectral features are:

α-helix: Strong positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet: A negative band around 215-220 nm and a positive band near 195 nm.

Random Coil: A strong negative band near 200 nm. creative-proteomics.comnih.gov

By deconvoluting the CD spectrum using algorithms like SELCON3 or BeStSel, the percentage of each secondary structure element can be estimated. biorxiv.orgelte.hu This is particularly useful for studying conformational transitions, for instance, observing a peptide shift from a random coil in an aqueous buffer to a more ordered helical structure upon binding to a membrane, a common feature for amphipathic peptides containing both charged (Arg) and hydrophobic (Leu) residues. nih.govresearchgate.net

| Technique | Information Gained for this compound Peptides | Characteristic Spectral Features | Typical Application |

| CD Spectroscopy | Global secondary structure content (α-helix, β-sheet, random coil). | Minima/maxima in the far-UV (185-240 nm) region. e.g., α-helices show negative bands at ~208 and ~222 nm. nih.gov | Assessing conformational changes upon binding to lipids or other molecules; thermal stability studies. nih.govacs.org |

Infrared (IR) Spectroscopy for Vibrational Modes and Hydrogen Bonding

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable tool for analyzing the secondary structure and hydrogen bonding patterns of peptides. nih.govspringernature.com The technique measures the absorption of infrared radiation by the peptide, which excites molecular vibrations.

The most informative region in a peptide's IR spectrum is the Amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the peptide backbone. researchgate.net The exact frequency of the Amide I band is sensitive to the peptide's secondary structure and the hydrogen-bonding network. nih.gov

α-helices typically show a band around 1650-1658 cm⁻¹.

β-sheets are associated with a major band around 1620-1640 cm⁻¹.

Random coils and turns appear at frequencies between 1640-1650 cm⁻¹. researchgate.net

For peptides containing the this compound motif, FTIR can provide detailed insights into their structural organization, especially in complex environments like lipid membranes. nih.gov For example, in a study of Leu-Arg analogues, IR spectroscopy was used to characterize the vibrational modes corresponding to the protonated amino groups (ν as NH₃⁺ and ν s NH₃⁺) in the 3300–2500 cm⁻¹ region and the Amide I band around 1662 cm⁻¹, confirming key structural features. researchgate.net Furthermore, analyzing the amide II band can monitor hydrogen-deuterium exchange, revealing which parts of the peptide are solvent-accessible versus those buried within a folded structure. nih.gov

| Technique | Information Gained for this compound Peptides | Key Spectral Bands | Typical Application |

| Infrared (IR) Spectroscopy | Secondary structure, hydrogen bonding, and solvent accessibility. | Amide I (1600-1700 cm⁻¹) for C=O stretching, sensitive to conformation. Amide II for H-D exchange. nih.govresearchgate.net | Determining peptide secondary structure in various environments (solutions, lipid films); studying hydrogen bond networks. nih.govresearchgate.net |

Advanced Biophysical Approaches to Study Peptide Properties

Beyond conventional spectroscopy, advanced biophysical techniques provide unique capabilities, such as visualizing single molecules and measuring interaction forces, offering a deeper understanding of how this compound containing peptides function.

Atomic Force Microscopy (AFM) in DNA-Peptide Interaction Studies

Atomic Force Microscopy (AFM) is a powerful single-molecule imaging technique that can visualize biomolecules, like DNA and peptides, at nanometer resolution under near-physiological conditions. protocols.ionih.gov An AFM uses a sharp tip mounted on a flexible cantilever to scan a surface, generating a high-resolution topographical map. nih.gov This allows for the direct visualization of peptide-DNA complexes, providing insights into binding specificity and the structural changes induced by the interaction. aimspress.comnih.gov

In the context of peptides containing the this compound motif, which often feature a positively charged Arginine residue, AFM is particularly well-suited for studying their electrostatic-driven interactions with negatively charged DNA. protocols.ionih.gov Researchers can immobilize DNA strands on a substrate like mica and then introduce the peptide. rsc.org AFM imaging can then reveal whether the peptide binds to specific sequences or structures on the DNA, and can show conformational changes in the DNA, such as bending or compaction, upon peptide binding. nih.govaimspress.com

Furthermore, AFM can be operated in a force spectroscopy mode. uni-bielefeld.deparksystems.com In this application, a peptide can be attached to the AFM tip. The tip is then brought into contact with a surface where DNA is immobilized, allowing a bond to form. As the tip is retracted, the force required to rupture the single peptide-DNA bond is measured. nih.gov This provides quantitative data on the strength and kinetics of the interaction. For example, a study directly measured the rupture force of a specific DNA-peptide interaction to be 42.1 pN, which is comparable to very strong biological interactions. nih.gov Such experiments could quantify the binding strength of an this compound containing peptide to a specific DNA sequence, revealing the stability of the resulting complex. nih.gov

| Technique | Information Gained for this compound Peptides | Key Principles | Typical Application |

| Atomic Force Microscopy (AFM) | Visualization of single peptide-DNA complexes; measurement of binding forces. | A sharp tip scans a surface to create a topographical image. Force spectroscopy measures the force to rupture a single molecular bond. nih.govnih.gov | Imaging how a peptide binds to DNA (e.g., bending, wrapping); quantifying the strength of the peptide-DNA interaction. aimspress.comnih.gov |

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that enables the real-time analysis of biomolecular interactions. reactionbiology.com It is widely employed to characterize the binding kinetics of peptides containing the this compound (Arginine-Leucine-Leucine) motif with their biological targets, such as proteins or receptors. researchgate.netrsc.org The method involves immobilizing one molecule (the ligand) onto a sensor chip and flowing a solution containing the other molecule (the analyte) over the surface. bio-rad.comresearchgate.net Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal and recorded in a sensorgram. reactionbiology.combio-rad.com

From the sensorgram, key kinetic parameters can be derived. The association rate constant (kₐ or kₒₙ) describes the rate at which the complex forms, while the dissociation rate constant (kₒff or kₖ) describes the rate at which the complex breaks apart. bio-rad.com The ratio of these two constants (kₒff/kₒₙ) provides the equilibrium dissociation constant (Kₖ), a measure of the binding affinity. bio-rad.com A lower Kₖ value indicates a higher affinity. This quantitative data is crucial for understanding the strength and stability of the peptide-target interaction. sigmaaldrich.com For instance, SPR has been used to analyze the interaction between peptides and monoclonal antibodies, providing reliable kinetic constants. core.ac.uk

| Kinetic Parameter | Symbol | Illustrative Value | Unit | Description |

|---|---|---|---|---|

| Association Rate Constant | kₒₙ | 3.1 x 10⁵ | M⁻¹s⁻¹ | Rate of complex formation. |

| Dissociation Rate Constant | kₒff | 5.5 x 10⁻⁴ | s⁻¹ | Rate of complex decay. |

| Equilibrium Dissociation Constant | Kₖ | 1.8 | nM | Measure of binding affinity (kₒff/kₒₙ). |

Conformational Stability and Structural Propensity Studies

The biological function of peptides is deeply intertwined with their three-dimensional structure. For peptides featuring the this compound sequence, investigating their conformational stability and preferred structures is essential for elucidating their mechanism of action.

The sequence of amino acids in a peptide dictates its propensity to form secondary structures like the alpha-helix. wikipedia.org The this compound motif, containing a positively charged Arginine and two hydrophobic Leucine residues, has a known tendency to form amphipathic alpha-helices. mdpi.com In such a helix, the hydrophobic Leucine residues align on one face, while the charged Arginine residues are exposed on the opposite face. This structure is often crucial for interactions with cell membranes or protein targets. researchgate.net A stable helical structure is often necessary for the biological activities of arginine-rich peptides. researchgate.net

While some peptide sequences form stable, ordered structures, others can exist as a dynamic ensemble of conformations and are referred to as intrinsically disordered peptides (IDPs) or having intrinsically disordered regions (IDRs). rsc.orgrsc.org These regions lack a fixed secondary or tertiary structure, a feature that is crucial for their biological function. nih.govnih.gov

Molecular Interactions and Binding Mechanisms of Arg Leu Leu Peptides

Peptide-Receptor Interactions

The tripeptide Arg-Leu-Leu and its related motifs are involved in a variety of molecular interactions and binding mechanisms that are crucial for various physiological and pathological processes. These interactions often involve specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways.

Chemokine Receptor Binding: Macrophage Migration Inhibitory Factor (MIF) and CXCR4 via Arg-Leu-Arg Motif

Macrophage migration inhibitory factor (MIF) is a cytokine that plays a role in inflammatory and cardiovascular diseases by binding to chemokine receptors CXCR2 and CXCR4, which triggers the migration of leukocytes. researchgate.netnih.gov Unlike canonical chemokines, MIF lacks the typical chemokine structure. researchgate.netnih.gov

The binding of MIF to the CXCR4 receptor is mediated in part by an Arg-Leu-Arg (RLR) sequence located at positions 87-89 of the MIF protein. researchgate.netnih.gov This RLR motif extends a loop-like structure of MIF, facilitating its interaction with the N-terminal region of CXCR4. researchgate.netnih.govmdpi.com The importance of this motif is highlighted by the observation that a mutant MIF, where the RLR sequence is replaced with alanines (R87A-L88A-R89A-MIF), fails to bind to the N-terminus of CXCR4. researchgate.net This failure to bind consequently ablates MIF/CXCR4-specific signaling and reduces CXCR4-dependent chemotactic migration of leukocytes. researchgate.net The interaction is heavily influenced by charge interactions, with the arginine residues of the RLR motif playing a direct role in contacting the CXCR4 receptor. researchgate.net

This specific binding mechanism, involving the RLR motif, distinguishes the interaction of MIF with CXCR4 from that of CXCR4's cognate ligand, CXCL12. researchgate.netnih.gov This distinction provides a potential avenue for the design of drugs that specifically target the MIF/CXCR4 interaction. researchgate.net

Thrombin Receptor Activation: Role of the Phe-Leu-Leu-Arg Motif

The activation of the thrombin receptor is a critical step in hemostasis and thrombosis. This process involves the proteolytic cleavage of the receptor's N-terminal extension by thrombin, which unmasks a new N-terminus that acts as a tethered ligand, activating the receptor. The minimal peptide sequence Phe-Leu-Leu-Arg, derived from the thrombin receptor, has been shown to exhibit biological activity. acs.orgnih.gov

Studies using cyclic analogues of this motif have provided insights into the structural requirements for receptor activation. acs.orgnih.gov A cyclic analogue, cyclo(Phe-Leu-Leu-Arg-εLys-Dap), where all amino acids are in the L-configuration, demonstrated higher activity than its diastereomer containing D-Phe. acs.orgnih.gov This suggests that the spatial arrangement of the phenylalanine and arginine residues is crucial for biological activity. acs.orgnih.gov

Structure-activity relationship studies have revealed that the side chains of phenylalanine and arginine, in conjunction with a primary amino group, form an active recognition motif. acs.orgnih.govcapes.gov.br The proximity of the Phe and Arg side chains on the same side of the peptide ring appears to be important for this interaction. capes.gov.br This has led to the proposition that a similar cyclic conformation may be responsible for the interaction of linear thrombin receptor activating peptides (TRAPs) with the receptor. acs.orgnih.gov The design of nonpeptide mimetics incorporating the phenyl, guanidino, and amino pharmacophoric groups has further validated the importance of this Phe/Arg/NH2 cluster for receptor activation. acs.orgresearchgate.net

Opioid Receptor Antagonism: Interactions of Leu-Arg Dipeptide Analogues with μ-Opioid Receptor (MOR)

The dipeptide Leu-Arg acts as an antagonist to the kyotorphin (B1673678) receptor, which is involved in antinociception. researchgate.netfrontiersin.orgfrontiersin.org Kyotorphin (Tyr-Arg) is an opioid-like analgesic dipeptide that is thought to exert its effects by releasing Met-enkephalin. researchgate.net The μ-opioid receptor (MOR) is a key player in the modulation of pain. mdpi.com

Docking studies have been employed to understand the interaction of Leu-Arg and its analogues with the active site of the MOR. researchgate.net These studies suggest that while various peptides can bind to the active site, only those with specific interactions will elicit the desired effect. researchgate.net Peptides that occupy the active site without producing an effect act as reversible antagonists, as they can be displaced by higher concentrations of an agonist like kyotorphin. researchgate.net The synthesis and characterization of new Leu-Arg analogues have been pursued to further investigate their potential as MOR antagonists. researchgate.net

The antagonist activity of Leu-Arg and its derivatives, such as N-methyl Leu-Arg (NMLR), has been demonstrated in studies where they abolish the analgesic effects induced by arginine administration. frontiersin.orgfrontiersin.orgresearchgate.net This suggests that these dipeptides interfere with the binding of endogenous opioid peptides or related signaling molecules to the MOR.

Epidermal Growth Factor (EGF) Receptor Affinity Modulation by Arginine Residues

The epidermal growth factor (EGF) receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in various cellular processes. plos.orgmolbiolcell.org The binding of ligands like EGF and transforming growth factor-alpha (TGF-α) to the EGFR extracellular domain leads to receptor dimerization and activation of intracellular signaling pathways. plos.orgmolbiolcell.org

The affinity of these ligands for the EGFR can be modulated by specific amino acid residues. Studies comparing human EGF (hEGF) and human TGF-α (hTGF-α) binding to the chicken EGF receptor have provided insights into these interactions. nki.nl While both ligands bind with similar affinity to the human EGFR, they exhibit different affinities for the chicken EGFR. nki.nl

A key finding from this research is that a single amino acid substitution in hEGF, changing Arginine-45 to Alanine (Arg-45 to Ala), results in a mutant with high affinity for the chicken EGF receptor. nki.nl This suggests that positively charged amino acids, such as arginine, located near the receptor recognition site of hEGF may hinder high-affinity binding to the chicken EGFR due to electrostatic repulsion from positively charged residues in the ligand-binding domain of the chicken receptor. nki.nl This highlights the critical role of specific arginine residues in modulating the binding affinity of ligands to the EGF receptor.

Integrin α5β1 Expression Regulation by Combined Arginine and Leucine (B10760876) Effects

Integrins are cell surface receptors that mediate cell-matrix adhesion and are involved in a wide range of cellular processes, including cell migration and signaling. mdpi.com The expression and activity of integrins can be influenced by various factors, including the availability of amino acids.

A recent study has demonstrated that the combination of L-arginine (Arg) and L-leucine (Leu) has a distinct effect on the expression of integrin α5β1 in mouse blastocysts. nih.govoup.com Specifically, the combination of Arg and Leu was found to increase the expression of integrin α5β1. nih.govoup.comdntb.gov.ua This upregulation of integrin α5β1 is associated with an enhanced implantation capacity of the blastocysts. nih.govoup.com

The mechanism underlying this effect appears to involve an increase in reactive oxygen species (ROS) levels. nih.govoup.com The combination of Arg and Leu led to increased ROS levels, which in turn stimulated the expression of integrin α5β1. nih.govoup.com This was confirmed by the observation that an antioxidant, ascorbic acid, decreased both the ROS levels and the integrin α5β1 expression that were elevated by the Arg and Leu combination. nih.govoup.com Interestingly, Arg alone was found to decrease the implantation ability of blastocysts, suggesting a synergistic and specific effect of the Arg and Leu combination. nih.govoup.com

| Treatment | Effect on Integrin α5β1 Expression | Effect on ROS Levels | Implantation Capacity |

| Control | Baseline | Baseline | Baseline |

| L-arginine (Arg) | No significant change oup.com | - | Decreased nih.govoup.com |

| L-leucine (Leu) | No significant change oup.com | - | - |

| Arg + Leu | Increased nih.govoup.com | Increased nih.govoup.com | Promoted nih.govoup.com |

| Arg + Leu + Ascorbic Acid | Decreased (compared to Arg + Leu) nih.govoup.com | Decreased (compared to Arg + Leu) nih.govoup.com | - |

Tumor Endothelial Cell Binding Specificity: Arg-Arg-Leu (RRL) Motif

The Arg-Arg-Leu (RRL) peptide motif has been identified as a sequence that specifically binds to tumor-derived endothelial cells (TDECs). nih.govresearchgate.net This specificity makes the RRL motif a promising candidate for the development of molecular probes for imaging and targeted therapy of malignant tumors. researchgate.net

The RRL motif was discovered through the use of peptide display libraries and has been shown to have binding specificity for tumor vasculature. ulisboa.pt A cyclic nonapeptide containing the RRL sequence, Cys-Gly-Gly-Arg-Arg-Leu-Gly-Gly-Cys, has been successfully utilized for tumor imaging. nih.govulisboa.pt

Further studies have explored the potential of radiolabeled RRL peptides for in vivo tumor imaging. nih.govresearchgate.net For instance, a tyrosine residue was conjugated to the RRL peptide to facilitate labeling with iodine-131. nih.govresearchgate.net The resulting radiolabeled peptide demonstrated the ability to be taken up by tumor cells and angiogenic endothelium. nih.gov The binding ability of the RRL-containing peptide to B16 melanoma cells was found to be significantly higher than to normal kidney cells and human umbilical vein endothelial cells (HUVECs). nih.gov While the exact receptor for the RRL motif on tumor endothelial cells is still under investigation, some studies suggest a possible relationship with vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.netnih.gov

| Cell Line | Uptake of 131I-tRRL |

| B16 (Melanoma) | Significantly high nih.gov |

| HepG2 (Hepatoma) | Significantly high nih.gov |

| HUVECs (Endothelial) | Moderate nih.gov |

| HK-2 (Kidney) | Low nih.gov |

Peptide-Enzyme Interactions and Modulatory Activities

The interaction of peptides containing the this compound sequence and its variations with enzymes is a critical area of study, revealing mechanisms of substrate recognition, inhibition, and modulation of enzymatic activity. These interactions are fundamental to various biological processes and offer pathways for therapeutic intervention.

Protease Substrate Specificity and Kinetic Analysis (e.g., Z-Leu-Leu-Arg-AMC)

The peptide substrate Z-Leu-Leu-Arg-AMC is a valuable tool for investigating the activity of proteases, particularly in the context of cancer research and drug development. chemimpex.com Its structure is designed for selective cleavage by specific enzymes, which allows for detailed kinetic analysis and the determination of substrate specificity. chemimpex.com The 7-amino-4-methylcoumarin (B1665955) (AMC) group attached to the peptide releases a fluorescent signal upon cleavage, enabling real-time monitoring of enzyme activity. chemimpex.com

Kinetic studies using fluorogenic substrates like Z-Leu-Arg-AMC are essential for characterizing enzyme behavior. For instance, the cysteine protease vivapain-4 (VX-4) from Plasmodium vivax demonstrates pH-dependent substrate specificity, effectively hydrolyzing Z-Leu-Arg-MCA at an acidic pH of 5.5. plos.org Similarly, a cysteine protease purified from the fruit juice of Actinidia arguta rapidly hydrolyzes Z-Leu-Arg-MCA. openbiochemistryjournal.com The kinetic parameters for this enzyme with Z-Leu-Arg-MCA were determined as follows: a K_m of 100 μM, a V_max of 63.8 μmoles/mg/min, a k_cat of 27.12 sec⁻¹, and a k_cat/K_m of 0.2712 sec⁻¹μM⁻¹. openbiochemistryjournal.com

These examples highlight how the analysis of protease activity on substrates like Z-Leu-Leu-Arg-AMC provides crucial data on enzyme kinetics and substrate preferences.

Table 1: Kinetic Parameters of Cysteine Protease from Actinidia arguta for Various Substrates openbiochemistryjournal.com

| Substrate | K_m (μM) | V_max (μmoles/mg/min) | k_cat (sec⁻¹) | k_cat/K_m (sec⁻¹μM⁻¹) |

| Z-Leu-Arg-MCA | 100 | 63.8 | 27.12 | 0.2712 |

| Boc-Val-Leu-Lys-MCA | 110 | 54.3 | 23.08 | 0.2098 |

| Z-Val-Val-Arg-MCA | 140 | 45.4 | 19.30 | 0.1379 |

| Z-Phe-Arg-MCA | 160 | 34.2 | 14.54 | 0.0909 |

Serine Protease Inhibition: Hepsin and Matriptase Modulation by Leu-Arg Dipeptide Analogues

Hepsin, a type II transmembrane serine protease, is a significant target in cancer therapy due to its overexpression in prostate cancer and its role in promoting tumor progression and metastasis. researchgate.netnih.gov Research into hepsin inhibitors has identified the dipeptide Leu-Arg as a minimal inhibitory unit. researchgate.net

Structural modification of Leu-Arg dipeptide-based inhibitors has led to the development of potent and selective hepsin inhibitors. nih.govkorea.ac.kr For example, the dipeptide analog Ac-LR-kbt is a potent hepsin inhibitor with a K_i value of 3 nM. researchgate.net Further studies identified a p-guanidinophenylalanine-based dipeptide analog that exhibited strong hepsin-inhibitory activity with a K_i of 50.5 nM and a 22-fold selectivity for hepsin over the related protease, matriptase. nih.govkorea.ac.kr These findings suggest that dipeptide molecules containing the Leu-Arg motif are valuable lead compounds for developing novel hepsin inhibitors. researchgate.netresearchgate.net

Table 2: Inhibitory Activity of Leu-Arg Dipeptide Analogues against Hepsin and Matriptase researchgate.netnih.govkorea.ac.kr

| Compound | Target Enzyme | K_i (nM) | Selectivity (Hepsin/Matriptase) |

| Ac-LR-kt | Hepsin | 22 | 14.9 |

| Ac-LR-kbt | Hepsin | 3 | >60 |

| p-guanidinophenylalanine-based dipeptide analog 22a | Hepsin | 50.5 | 22 |

| Epimer 22a-1 | Hepsin | 104 | - |

| Epimer 22a-2 | Hepsin | 35.2 | - |

Cysteine Protease Active Site Binding and Inhibitor Design (e.g., Cys-Gln-Leu-Arg, Arg-Ser-Glu-Arg)

The design of inhibitors for cysteine proteases often involves targeting the active site of these enzymes. Cysteine proteases possess a catalytic triad (B1167595) of Cys, His, and Asn residues in their active site. nih.gov Computational methods, such as artificial intelligence, have been employed to predict the binding of tetrapeptides to the active sites of cysteine proteases like papain and cathepsin K. researchgate.netaip.org

Through these methods, several tetrapeptides, including Cys-Gln-Leu-Arg and Arg-Ser-Glu-Arg, were identified as binding to sites near the active center of both papain and cathepsin K. researchgate.netaip.org This suggests that these peptides have the potential to bind to other cysteine proteases as well, making their structural characteristics valuable for the design of broad-spectrum cysteine protease inhibitors. researchgate.netaip.org The active site of cysteine proteases is a 'V-shaped' cleft formed by two domains, and understanding the interactions within this cleft is crucial for designing effective inhibitors. nih.gov

Alteration of Enzyme Specificity: Arg-to-Leu Mutation in α1,2-Mannosidase

The specificity of enzymes can be dramatically altered by single amino acid mutations. An example of this is seen in the yeast endoplasmic reticulum α1,2-mannosidase, a class I enzyme involved in N-glycan processing. nih.gov This enzyme typically removes a single mannose residue from Man₉GlcNAc₂. nih.gov

However, a single mutation of Arginine at position 273 to Leucine (Arg²⁷³ → Leu) in the catalytic domain confers the enzyme with the new ability to convert Man₉GlcNAc to Man₅GlcNAc. nih.gov This demonstrates that the Arg²⁷³ residue is a key determinant of the enzyme's specificity. nih.gov This alteration in function is attributed to the creation of a more spacious carbohydrate-binding site, allowing for greater freedom in substrate binding. researchgate.netrcsb.org This finding highlights how subtle changes in the non-conserved amino acids within the active site can lead to significant differences in the specificities of related enzymes. nih.gov

Angiotensin-Converting Enzyme (ACE) Inhibition by Leu-Arg-Containing Peptides

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure, and its inhibition is a major strategy for treating hypertension. consensus.app Peptides derived from various food sources have been identified as potent ACE inhibitors. Several of these inhibitory peptides contain the Leu-Arg sequence.

For instance, novel ACE inhibitory peptides have been purified from hazelnut protein hydrolysates, including Asp-Asp-Glu-Leu-Arg-Gln-Ala (DDELRQA), Asp-Asp-Glu-Leu-Arg-Ala-Ala (DDELRAA), and Asp-Gly-Glu-Leu-Arg-Glu (DGELRE). scirp.org Similarly, peptides isolated from bonito bowels autolysate, such as Leu-Arg-Pro, have shown considerable ACE inhibitory activity, with an IC₅₀ value of 1.0 μM. tandfonline.com The presence of hydrophobic amino acids, like leucine, and the specific sequence of amino acids contribute significantly to the inhibitory activity of these peptides. scirp.orgmdpi.com

Table 3: ACE Inhibitory Peptides Containing the Leu-Arg Motif scirp.orgtandfonline.com

| Peptide Sequence | Source | IC₅₀ (μM) |

| Asp-Asp-Glu-Leu-Arg-Gln-Ala (DDELRQA) | Hazelnut Protein | - |

| Asp-Asp-Glu-Leu-Arg-Ala-Ala (DDELRAA) | Hazelnut Protein | - |

| Asp-Gly-Glu-Leu-Arg-Glu (DGELRE) | Hazelnut Protein | - |

| Leu-Arg-Pro | Bonito Bowels | 1.0 |

Proprotein Convertase PACE4 Inhibition by Multi-Leu Peptide (Ac-LLLLRVKR-NH2) Modifications

Proprotein convertase PACE4 is an important enzyme in protein precursor activation and has been identified as a therapeutic target in prostate cancer. iscabiochemicals.comug.edu.pl A selective inhibitor of PACE4, the Multi-Leu peptide (Ac-LLLLRVKR-NH2), was developed and has been the subject of further modifications to improve its pharmacological properties. iscabiochemicals.comug.edu.plsemanticscholar.org

The initial Multi-Leu peptide is 20 times more selective for PACE4 over the related enzyme furin. iscabiochemicals.comsemanticscholar.orgcollectionscanada.gc.ca To enhance its stability and potency, modifications were introduced. These include the incorporation of an unnatural amino acid, D-Leu, at the N-terminus and an arginine mimetic, 4-amidinobenzylamide (Amba), at the C-terminus. ug.edu.plsemanticscholar.org The resulting peptide, Ac-[DLeu]LLLRVK-Amba, demonstrated a 4-fold increase in potency, with a K_i of 4.9 nM, and significantly improved plasma stability. semanticscholar.org These modifications highlight the importance of the peptide's core structure and the potential for targeted chemical changes to enhance inhibitory activity and therapeutic potential. ug.edu.plsemanticscholar.org

Table 4: Inhibitory Potency of Multi-Leu Peptide and its Analogs against PACE4 semanticscholar.org

| Peptide | K_i (nM) |

| Control ML inhibitor | 22 ± 6 |

| Ac-[DLeu]LLLRVK-Amba | 4.9 ± 0.9 |

Other Significant Biomolecular Interactions

The tripeptide this compound is a component of larger peptide sequences that mediate critical biomolecular interactions. The specific arrangement of arginine's cationic side chain and leucine's hydrophobic side chain facilitates binding to diverse macromolecules, including nucleic acids and cell surface proteins, through a combination of electrostatic and hydrophobic forces.

The interaction between peptides and nucleic acids is fundamental to various cellular processes and biotechnological applications. Amphipathic peptides containing Arginine-Leucine (Arg-Leu) sequences are of particular interest due to their structural properties that facilitate DNA binding. The positive charge of arginine residues allows for electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, a crucial initial step for binding. researchgate.net

Peptides designed with repeating units of (this compound-Arg)n have been shown to form α-helical structures. frontiersin.org This secondary structure is significant because it can create an amphipathic conformation, where the positively charged arginine residues are aligned on one face of the helix and the hydrophobic leucine residues on the opposite face. This arrangement is advantageous for cell-penetrating peptides (CPPs) designed to deliver plasmid DNA, as the hydrophobic face can interact with the lipid components of cell membranes while the cationic face binds the DNA cargo. researchgate.netfrontiersin.org Once inside the cell, these α-helical peptides can engage with intracellular targets, including DNA and RNA, potentially interfering with protein synthesis. frontiersin.org

Research into zinc finger proteins, a common DNA-binding motif, has further illuminated the distinct roles of arginine and leucine in these interactions. In a study of the Zif268 protein, a conserved leucine residue, typically part of the hydrophobic core, was naturally replaced by an arginine. nih.gov This substitution did not disrupt the stable domain structure; in fact, the aliphatic portion of the arginine side chain contributed to the hydrophobic core similarly to leucine. nih.gov However, the arginine's terminal guanidinium (B1211019) group was found to be essential for DNA binding, participating in both electrostatic interactions and hydrogen bonding with the DNA phosphate backbone. nih.gov This underscores the synergistic contribution of both the hydrophobic nature of leucine-like side chains and the cationic character of arginine in stabilizing peptide-DNA complexes.

Systematic studies using ultrashort amphiphiles composed solely of arginine and leucine (LR series peptides) have been conducted to precisely analyze how the arrangement of these amino acids affects the peptide's secondary structure and its interaction with membrane-mimetic environments, which is a precursor to intracellular DNA delivery. frontiersin.org

Table 1: Examples of Arg-Leu Containing Peptides and Their Role in DNA Interaction

| Peptide/Motif | Sequence Context | Structural Feature | Mechanism of DNA Interaction | Reference |

|---|---|---|---|---|

| (this compound-Arg)n | Repetitive sequence, e.g., (RLLR)5 | α-helix former | Creates amphipathic helix for binding and cellular uptake of nucleic acids. | frontiersin.org |

| Arginine-rich CPPs | General class | Often α-helical or random coil | Electrostatic interaction between positive Arg residues and negative DNA backbone. | researchgate.net |

| Zif268 Finger 3 Variant | Natural substitution in a zinc finger domain | α-helical DNA-recognition site | Arg provides hydrophobic core stability (like Leu) and direct binding to DNA phosphate backbone via its guanidinium group. | nih.gov |

| LR series peptides | e.g., [RL]4L | Amphipathic β-sheet | Designed to study how the alternate arrangement of hydrophobic (Leu) and hydrophilic (Arg) residues affects interactions with membranes, a key step in DNA delivery. | frontiersin.org |

Cell adhesion, a process vital for tissue architecture and cell communication, is often mediated by specific peptide motifs. While the this compound sequence itself is not a canonical adhesion motif, the closely related Leu-Arg-Glu (LRE) sequence plays a significant role in the neuromuscular junction (NMJ). nih.gov

The LRE motif was first identified in laminin (B1169045) β2, an extracellular matrix protein, where it is involved in binding to the Cav2.2 voltage-gated calcium channel. nih.govresearchgate.net This motif is also present in a majority of mammalian acetylcholinesterases (AChEs) and in neuroligins (NLs), which are postsynaptic cell-adhesion molecules crucial for synapse formation and function. nih.gov In human neuroligin-1, the LRE motif (Leu449-Arg450-Glu451) is located in an α-helix, with the central arginine residue (Arg450) forming an integral part of the binding interface with MDGA1, a protein that modulates neuroligin-neurexin signaling. nih.gov Although the full function of the LRE motif in neuroligins is still under investigation, its conservation across all neuroligins suggests an important, conserved role in molecular recognition at the synapse. nih.gov

Beyond the LRE motif, other sequences containing Arg and Leu residues contribute to cell adhesion. A synthetic peptide containing the Arg-Gly-Asp (RGD) cell attachment sequence was engineered with a C-terminal tail composed of D-Arg-Leu-Leu-Leu-Leu-Leu-Leu-D-Arg. cellgs.com This hydrophobic, leucine-rich sequence enhances the peptide's ability to adhere to various surfaces, demonstrating the adhesive properties of Arg-Leu repeats. cellgs.com Furthermore, a peptide derived from the laminin α1 chain, AG-73, contains an Arg-Leu sequence within its broader active site (RKRLQVQLSIRT). nih.govnovoprolabs.com The minimal active sequence, LQVQLSIR, was found to enhance tumor cell adhesion, migration, and invasion, acting through cation-dependent receptors. nih.gov

Table 2: Proteins and Peptides with Arg-Leu-Containing Motifs in Cell Adhesion

| Protein/Peptide | Motif/Sequence | Location/Context | Function | Reference |

|---|---|---|---|---|

| Neuroligin-1 (NL1) | Leu-Arg-Glu (LRE) | Neuromuscular Junction | Part of the binding interface with the modulator protein MDGA1. | nih.gov |

| Laminin β2 | Leu-Arg-Glu (LRE) | Extracellular Matrix | Binds to voltage-gated calcium channels. | nih.govresearchgate.net |

| Acetylcholinesterase (AChE) | Leu-Arg-Glu (LRE) | Neuromuscular Junction | Conserved adhesion motif. | nih.gov |

| AG-73 Peptide | RKRL QVQLSIRT | Derived from Laminin α1 chain | Enhances tumor cell adhesion and migration. | nih.govnovoprolabs.com |

| Engineered RGD Peptide | D-R -L -L -L -L -L -L -D-R | Synthetic peptide for cell culture | C-terminal sequence that promotes adhesion to surfaces. | cellgs.com |

Regulation of Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling Pathway

The mammalian Target of Rapamycin Complex 1 (mTORC1) is a central kinase that integrates signals from nutrients, growth factors, and cellular energy status to control cell growth, proliferation, and metabolism. imrpress.comd-nb.info Arginine and Leucine are among the most potent amino acid activators of the mTORC1 pathway. imrpress.comnih.gov The dysregulation of mTORC1 signaling is linked to various diseases, highlighting the importance of understanding its upstream regulatory mechanisms. d-nb.info

Cells have evolved sophisticated mechanisms to sense the intracellular availability of specific amino acids. The activation of mTORC1 by Arginine and Leucine is mediated by distinct sensor proteins that relay this information to the core mTORC1 machinery at the lysosomal surface. d-nb.infonih.gov

Sestrin2 for Leucine Sensing: Sestrin2 has been identified as a key intracellular sensor for Leucine. nih.govcumbria.ac.uknih.gov In the absence of Leucine, Sestrin2 binds to and inhibits the GATOR2 complex, which is a positive regulator of mTORC1. nih.govcumbria.ac.uknih.gov Leucine directly binds to Sestrin2, causing a conformational change that disrupts the Sestrin2-GATOR2 interaction. nih.govcumbria.ac.uk This disruption liberates GATOR2 to inhibit its target, the GATOR1 complex, which in turn relieves the suppression of the Rag GTPases and leads to mTORC1 activation. nih.govnih.govpnas.org The concentration of Leucine required to half-maximally activate mTORC1 corresponds closely to its binding affinity for Sestrin2, underscoring the physiological relevance of this sensing mechanism. nih.govnih.gov

SLC38A9 for Arginine Sensing: The lysosomal transmembrane protein Solute Carrier Family 38 Member 9 (SLC38A9) functions as a sensor for Arginine. imrpress.comnih.govnih.govaacrjournals.org SLC38A9 is a component of the lysosomal amino acid sensing machinery that includes the Rag GTPases and the Ragulator complex. nih.govmdpi.com Arginine directly interacts with SLC38A9, a step that is essential for signaling Arginine sufficiency to the mTORC1 pathway. nih.govaacrjournals.org Loss of SLC38A9 specifically impairs the activation of mTORC1 by Arginine, but not by Leucine. nih.govnih.gov Furthermore, SLC38A9 also functions as a transporter, and its Arginine-regulated activity can mediate the efflux of other essential amino acids, including Leucine, from the lysosome to the cytosol, thereby coupling the sensing of one amino acid to the availability of others. nih.gov

Once activated by amino acids like Arginine and Leucine, mTORC1 phosphorylates a suite of downstream targets to orchestrate an anabolic program, primarily by boosting protein synthesis. frontiersin.orgfrontiersin.org Key effectors include:

Ribosomal Protein S6 Kinase (RPS6K) and Ribosomal Protein S6 (RPS6): mTORC1 directly phosphorylates and activates RPS6K (also known as S6K). frontiersin.orgnih.gov Activated RPS6K, in turn, phosphorylates several substrates, most notably the ribosomal protein S6 (RPS6), a component of the 40S ribosomal subunit. frontiersin.orgnih.gov Phosphorylation of RPS6 is thought to enhance the translation of a specific class of mRNAs that contain a 5' terminal oligopyrimidine (5'-TOP) tract, which encode ribosomal proteins and other components of the translational machinery. oup.com Studies in porcine trophectoderm cells confirm that treatment with Arginine and Leucine increases the phosphorylation of both RPS6K and RPS6. nih.govoup.com

Eukaryotic Initiation Factor 4E-Binding Protein 1 (EIF4EBP1): To initiate the translation of most mRNAs, the eukaryotic initiation factor 4E (eIF4E) must bind to the 5' cap structure of the mRNA. In its hypophosphorylated state, EIF4EBP1 binds tightly to eIF4E, preventing its assembly into the eIF4F translation initiation complex. elifesciences.org Activated mTORC1 phosphorylates EIF4EBP1, causing it to dissociate from eIF4E. nih.govelifesciences.org This frees eIF4E to form the active eIF4F complex, promoting cap-dependent translation. elifesciences.org Both Arginine and Leucine have been shown to stimulate the phosphorylation of EIF4EBP1. nih.govoup.com

Eukaryotic Elongation Factor 2 (eEF2): Translation elongation is another critical control point. This process is regulated by eEF2, which is inactivated by phosphorylation via the eEF2 kinase (eEF2K). nih.govoup.com Activated S6K1, a downstream target of mTORC1, can phosphorylate and inhibit eEF2K. nih.govoup.com The inhibition of eEF2K leads to reduced phosphorylation and thus activation of eEF2, which enhances the rate of translational elongation. nih.govoup.com

The mTORC1 pathway is a master regulator of ribosome biogenesis, the process of producing new ribosomes, which is essential for cell growth and proliferation. nih.govresearchgate.net This regulation occurs at multiple levels:

mTORC1 promotes the transcription of ribosomal DNA (rDNA) by RNA polymerase I to produce ribosomal RNA (rRNA), a core component of ribosomes. nih.govresearchgate.net

It drives the synthesis of ribosomal proteins and other translation factors by enhancing the translation of their corresponding 5'-TOP mRNAs, as described above. oup.comau.dk

Through these coordinated actions, the activation of mTORC1 by amino acids such as Arginine and Leucine ensures that cells have both the capacity (via more ribosomes) and the activity (via enhanced translation) to support robust protein synthesis and cell growth. frontiersin.orgresearchgate.net

Downstream Effectors of mTORC1 (e.g., RPS6K, RPS6, EIF4EBP1, eEF2)

Modulation of Cellular Proliferation and Differentiation

The availability of Arginine and Leucine directly influences the decision of a cell to proliferate, differentiate, or enter a state of quiescence. This modulation is tightly linked to their role as activators of the mTORC1 pathway, which promotes cell growth and division. oup.comportlandpress.com

Research findings indicate that Arginine and Leucine stimulate the proliferation of porcine trophectoderm cells, an effect mediated through the activation of the mTOR-RPS6K-RPS6-EIF4EBP1 signaling pathway. nih.govoup.com The requirement for Arginine in cell proliferation can be substantial, sometimes exceeding that of other amino acids needed for protein synthesis alone, suggesting its involvement in other pro-proliferative metabolic pathways. portlandpress.com

Conversely, the withdrawal of Leucine and Arginine from the culture medium of mouse embryonic stem cells (mESCs) leads to a significant reduction in cell proliferation and reversible cell-cycle arrest. nih.govnih.govmdpi.com This induced state of quiescence enhances cellular resistance to various cytotoxic stressors. biorxiv.org Notably, this quiescent state does not impair the pluripotency of the stem cells, and re-addition of the amino acids prompts immediate re-entry into the cell cycle. nih.govbiorxiv.org These findings highlight the role of Arginine and Leucine as critical metabolic regulators that control the balance between cell proliferation and dormancy. nih.govmdpi.com

Developmental Biological Contexts

The influence of Arginine and Leucine extends to the earliest stages of mammalian development, where they play indispensable roles in the growth of the fetus and placenta.

During the critical peri-implantation period of pregnancy, the developing conceptus (the embryo and its associated extra-embryonic membranes) relies on nutrients, known as histotroph, secreted by the uterus. oup.comnih.gov Arginine and Leucine are key signaling amino acids within the histotroph, and their concentrations in the uterine lumen increase significantly during early pregnancy to support the rapid growth and elongation of the conceptus. nih.govoup.comoup.com

Trophectoderm Development: The trophectoderm, the outer layer of the blastocyst that develops into the placenta, is a primary target of Arginine and Leucine signaling. These amino acids coordinately activate mTOR signaling in trophectoderm cells to stimulate protein synthesis, leading to cellular hypertrophy (increase in cell size) and hyperplasia (increase in cell number). oup.comresearchgate.net This is crucial for the morphological changes, migration, and differentiation required for successful implantation and placentation. oup.comoup.com

Placental Function and Fetal Growth: Arginine is a precursor for the synthesis of nitric oxide (NO) and polyamines, molecules essential for placental development and function. ijlbpr.comnih.gov NO acts as a vasodilator to enhance utero-placental blood flow, thereby optimizing the delivery of oxygen and nutrients to the fetus, while polyamines are critical regulators of DNA and protein synthesis. ijlbpr.comnih.gov Dietary supplementation with Arginine and Leucine has been shown to improve fetal-placental growth, particularly in instances of maternal undernutrition, and may help mitigate conditions like intrauterine growth restriction (IUGR). nih.govijlbpr.com

Enhancement of Blastocyst Implantation Competence and Trophoblast Outgrowth

The successful implantation of a blastocyst into the uterine wall is a critical step in mammalian reproduction, requiring the blastocyst to become "activated" and competent for attachment. researchgate.netganin.com Research has identified the amino acids L-arginine (Arg) and L-leucine (Leu) as crucial signaling molecules in this process. oup.comnih.gov Specifically, Arg and Leu are necessary and sufficient to induce trophoblast motility, which is essential for the outgrowth of the trophectoderm—the outer layer of the blastocyst that facilitates implantation. oup.comresearchgate.net

Studies using in vitro fertilization (IVF)-derived mouse blastocysts have demonstrated that a combination of Arg and Leu significantly enhances the implantation rate compared to controls. nih.govresearchgate.net In contrast, treatment with Arg alone was found to decrease the blastocyst's implantation ability. nih.govresearchgate.net Leucine alone did not produce a statistically significant change in implantation rates compared to the control group. nih.govresearchgate.net This suggests a synergistic or permissive role of Leu when combined with Arg.

The mechanism behind this enhancement involves the regulation of specific cellular pathways. The combination of Arg and Leu has been shown to increase the expression of integrin α5β1 in blastocysts, a protein crucial for cell adhesion and implantation. researchgate.net This increase in integrin expression is linked to elevated levels of reactive oxygen species (ROS). researchgate.netoup.com The study revealed that the rise in ROS was not due to increased production via oxidative phosphorylation but rather to a reduction in ROS degradation, evidenced by decreased levels of Glutathione (B108866) Peroxidase 4 (GPx4) and glutathione (GSH). researchgate.netoup.com Conversely, Arg alone was associated with an increase in apoptosis (programmed cell death), which may explain its negative impact on implantation when administered without Leu. researchgate.netoup.com

Furthermore, both Arg and Leu have been shown to activate the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation. researchgate.netresearchgate.net The induction of trophoblast outgrowth by these amino acids is dependent on mTOR activation and subsequent protein translation, but not on new RNA transcription. researchgate.netresearchgate.net Deprivation of Arg and Leu from the culture medium completely inhibits trophoblast outgrowth, highlighting their essential role. oup.commdpi.com

Table 1: Research Findings on the Effects of Arginine and Leucine on Mouse Blastocyst Implantation

| Treatment Group | Implantation Rate (Mean ± SEM) | Key Finding | Reference |

| Control | 61.1% ± 7.5% / 77.3% ± 5.6% | Baseline implantation rate for untreated IVF-derived blastocysts. | nih.govresearchgate.net |

| Arg + Leu | 83.3% ± 5.8% | Significantly higher implantation rate compared to the control group. | nih.govresearchgate.net |

| Arg alone | 53.1% ± 7.4% | Significantly lower implantation rate compared to the control group. | nih.govresearchgate.net |

| Leu alone | 78.8% ± 8.1% | No significant difference in implantation rate compared to the control group. | nih.govresearchgate.net |

Post-Translational Modifications and Their Functional Implications

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, which dramatically expand their functional diversity. cellsignal.com Arginine and leucine residues are subject to several important PTMs.

Protein Arginylation Catalyzed by Arginyltransferases (ATE1)

Protein arginylation is a unique post-translational modification where the amino acid arginine is added to a protein, typically at its N-terminus. wikipedia.orgnews-medical.net This reaction is catalyzed by the enzyme arginyltransferase 1 (ATE1), which transfers an arginine from a charged tRNA molecule (Arg-tRNAArg) directly to the target protein, independent of the ribosome. news-medical.nethilarispublisher.com

ATE1 is a highly conserved enzyme across eukaryotes, suggesting its fundamental biological importance. wikipedia.orgfrontiersin.org In mammals, ATE1 is essential for processes like cardiovascular development and angiogenesis. pnas.org The enzyme shows a high affinity for proteins that have acidic (aspartate, glutamate) or certain polar uncharged (asparagine, glutamine) amino acids at their N-terminus. wikipedia.orgnews-medical.net More recently, N-terminal cysteine has also been identified as a target for arginylation in mammalian systems. news-medical.netpnas.org While initially thought to be restricted to the N-terminus, evidence of mid-chain arginylation on a glutamine residue has also been discovered. wikipedia.org

One of the key proposed functions of arginylation is its role in the N-end rule pathway, which governs protein degradation. frontiersin.org The addition of an N-terminal arginine can mark a protein for ubiquitination and subsequent degradation by the proteasome. news-medical.net However, arginylation is also implicated in processes that are contrary to degradation, such as the regulation of protein function and cell adhesion. news-medical.net

Enzymatic Cβ–H Functionalization of Arginine and Leucine Residues in Natural Products

The functionalization of the Cβ–H bond (the bond to the second carbon in the side chain) of amino acids is a key step in the biosynthesis of many nonribosomally derived peptidyl natural products. nih.gov This modification creates non-proteinogenic amino acids with unique properties.

In the case of arginine, Cβ-H functionalization is involved in the biosynthesis of capreomycidine, a component of antibiotics like capreomycin (B601254) and viomycin. nih.govnih.gov The formation of one diastereomer, (2S,3S)-capreomycidine, involves an FAD-dependent dehydrogenase:cyclase that acts on an intermediate bound to a nonribosomal peptide synthetase (NRPS). nih.gov This is distinct from the formation of other capreomycidine diastereomers, which typically involves Cβ-hydroxylation of free L-arginine by a non-heme Fe²⁺- and α-ketoglutarate-dependent dioxygenase, followed by dehydration and cyclization. nih.govnih.gov

For leucine, a similar enzymatic strategy is employed. In the biosynthesis of the natural product muraymycin, the enzyme Mur15, a non-heme Fe²⁺- and α-ketoglutarate-dependent dioxygenase, catalyzes the specific Cβ-hydroxylation of a leucine residue to generate (2S,3S)-β-OH-Leucine. nih.gov A key distinction from the arginine-modifying enzymes is that the Mur15-catalyzed reaction occurs at a late stage, after the leucine has already been incorporated into the peptide scaffold by an NRPS. nih.gov

Peptide-Mediated Signaling in Specific Physiological Systems

Neurotransmitter Activity: Alpha-Bag Cell Peptide (Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu)

In the marine mollusk Aplysia, a group of neuroendocrine cells known as the bag cells orchestrate egg-laying behavior through the release of neuropeptides. nih.govpnas.org While the egg-laying hormone (ELH) is the primary actor, it is co-released with other peptides derived from the same precursor protein. nih.govpnas.org

One of these is the alpha-bag cell peptide (α-BCP), a nonapeptide with the sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu. pnas.orgpeptides.de This peptide functions as a second neurotransmitter in this system. nih.gov It mediates inhibitory effects on certain neurons in the abdominal ganglion, known as the left upper quadrant (LUQ) neurons. nih.govmedchemexpress.com Additionally, α-BCP acts as an autoexcitatory transmitter, causing a slow depolarization of the bag cells themselves, which contributes to their characteristic burst firing during hormone release. pnas.org

Research has shown that α-BCP is rapidly inactivated after its release. nih.gov Shorter fragments of the peptide, specifically α-BCP(1-8) and α-BCP(1-7), are also neuroactive and are, in fact, significantly more potent than the full nine-residue peptide, suggesting that the peptide may be activated by cleavage after its release. nih.govpnas.org This rapid action and inactivation suggest α-BCP is involved in regulating more immediate neural events associated with egg-laying behavior, complementing the longer-lasting hormonal effects of ELH. nih.gov

Conclusion

The tripeptide Arg-Leu-Leu, while a simple sequence, embodies key principles of peptide science. Its properties are a direct result of the unique characteristics of its constituent amino acids, arginine and leucine (B10760876). This combination of a cationic and two hydrophobic residues creates a motif capable of specific molecular interactions that are biologically significant. Research has implicated this and closely related sequences in crucial cellular processes like cell growth and protein-protein interactions, particularly in the context of cancer cell targeting. The ability to chemically synthesize and modify this peptide allows for its continued investigation as a tool for understanding complex biological systems and as a potential platform for the development of targeted diagnostics and therapeutics. Further research will undoubtedly continue to uncover the full range of activities associated with this fundamental peptide motif.

Synthetic Strategies and Chemical Tweaks for this compound and Related Peptides

The tripeptide Arginyl-Leucyl-Leucine (this compound) and its derivatives are subjects of scientific inquiry, necessitating robust and adaptable synthetic methods. Chemical synthesis not only enables the production of these peptides but also allows for precise modifications to enhance their functional properties. This article explores the primary synthetic methodologies and chemical derivatization techniques applied to this compound and its analogs.

Computational and in Silico Approaches in Arg Leu Leu Peptide Research

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

Computational methods like molecular docking and molecular dynamics (MD) simulations are crucial for understanding how the tripeptide Arg-Leu-Leu interacts with its biological targets. scispace.com These techniques provide insights at an atomic level, predicting the binding poses and stability of the peptide-receptor complex. scispace.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. scispace.com For instance, in a study involving the cytokine Macrophage Migration Inhibitory Factor (MIF) and the chemokine receptor CXCR4, molecular docking was used to identify the Arg-Leu-Arg (RLR) sequence as a key contributor to the binding interface. nih.gov The docking simulations, performed using the PatchDock and FireDock web servers, revealed potential charge interactions between Arg-89 of MIF and Asp-20 of the CXCR4 N-terminus. nih.gov

Molecular dynamics simulations complement docking studies by providing information on the dynamic behavior and stability of the peptide-target complex over time. nih.govfrontiersin.org These simulations can verify the stability of a predicted docking pose and reveal the influence of solvent molecules on the interaction. scispace.comresearchgate.net In the context of this compound containing peptides, MD simulations could be used to refine the docked structures and assess the conformational changes that occur upon binding. For example, MD simulations have been used to study the stability of complexes between various ligands and their protein targets, showing how the root-mean-square deviation (RMSD) of the complex can stabilize over the simulation period. frontiersin.orgbiotech-asia.org

The following table summarizes key applications of these techniques in peptide research:

| Technique | Application | Example Finding | Relevant Residues |

| Molecular Docking | Predicts binding orientation of a ligand to a receptor. | Identified the Arg-Leu-Arg sequence in MIF as crucial for binding to CXCR4. nih.gov | Arg-89 (MIF), Asp-20 (CXCR4) nih.gov |

| Molecular Dynamics | Simulates the movement of atoms over time to assess complex stability. | Confirmed the stability of ligand-receptor complexes and identified key stabilizing interactions. frontiersin.orgbiotech-asia.org | Arg-983, Leu-981 biotech-asia.org |

De Novo Peptide Design and Virtual Library Screening for Novel Ligands

De novo peptide design and virtual library screening are powerful computational strategies for discovering novel peptide ligands like those containing the this compound motif. acs.orgmdpi.com These approaches allow for the exploration of vast chemical spaces to identify peptides with desired binding affinities and specificities. biorxiv.org

De novo design involves creating new peptide sequences from scratch based on fundamental principles of protein structure and molecular recognition. nih.govpnas.org This can involve designing peptides that fold into specific secondary structures, such as α-helices, which are often involved in molecular recognition. frontiersin.org For example, peptides with repeating this compound-Arg motifs have been designed to form α-helices with antimicrobial properties. frontiersin.org

Virtual library screening, on the other hand, involves computationally evaluating large libraries of existing or virtually generated peptides against a specific target. biorxiv.orgnih.gov This method was successfully used to identify the novel Epidermal Growth Factor Receptor (EGF-R) peptide ligand, D4 (Leu-Ala-Arg-Leu-Leu-Thr), from a virtual library of putative EGF-R binding peptides. nih.govresearchgate.net The screening was performed in silico against the X-ray crystal structure of EGF-R. nih.govresearchgate.net

The combination of these techniques allows for the rational design and discovery of new bioactive peptides. A general workflow is presented below:

| Step | Description | Example |

| 1. Target Identification | A specific biological target (e.g., a receptor or enzyme) is chosen. | Epidermal Growth Factor Receptor (EGF-R) nih.govresearchgate.net |

| 2. Library Generation | A virtual library of peptides is created, either through de novo design or by sourcing from databases. | A virtual peptide library of putative EGF-R binding peptides was generated. nih.govresearchgate.net |

| 3. Virtual Screening | The peptide library is computationally screened against the target using methods like molecular docking. als-journal.com | The library was screened against the EGF-R X-ray crystal structure. nih.govresearchgate.net |

| 4. Hit Identification and Optimization | Top-scoring peptides ("hits") are identified and can be further optimized for improved activity. | The peptide D4 (Leu-Ala-Arg-Leu-Leu-Thr) was identified as a novel EGF-R ligand. nih.govresearchgate.net |

| 5. Experimental Validation | The most promising candidates are synthesized and tested in vitro and in vivo. | D4 peptide-conjugated liposomes were shown to bind to and enter EGF-R high-expressing cancer cells. nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org In the context of peptides like this compound, QSAR models can predict the bioactivity of new, untested peptides based on their amino acid composition and sequence. biorxiv.orgnih.govnih.gov

QSAR models are built by correlating molecular descriptors of peptides with their experimentally determined activities. dovepress.comcmu.ac.th These descriptors can include physicochemical properties of the amino acids (e.g., hydrophobicity, charge) and 3D structural features. researchgate.net For instance, the C-terminal amino acid of a peptide is often a critical determinant of its ACE inhibitory activity, with hydrophobic amino acids being preferred. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Collection : A set of peptides with known biological activities is compiled.

Descriptor Calculation : Molecular descriptors are calculated for each peptide in the dataset.

Model Building : A mathematical model is created using statistical methods like multiple linear regression or machine learning algorithms to relate the descriptors to the activity. biorxiv.org

Model Validation : The predictive power of the model is assessed using internal and external validation techniques. dovepress.com

A study on milk-derived antihypertensive peptides utilized QSAR to identify novel ACE inhibitory peptides, such as Leu-Arg-Phe, which were found to be more potent than known inhibitors. researchgate.net This demonstrates the utility of QSAR in guiding the discovery of new bioactive peptides. researchgate.net

Application of Artificial Intelligence and Machine Learning in Peptide Binding Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to predict peptide-protein binding and to design novel peptides. aip.orgnih.gov These advanced computational tools can learn complex patterns from large datasets of peptide sequences and structures to make accurate predictions. nih.govmdpi.com

Machine learning models, such as Support Vector Machines (SVM) and Random Forests, have been used to classify peptides based on their properties. nih.govresearchgate.net For example, an SVM-based model was developed to classify peptides as anti-inflammatory or non-anti-inflammatory based on their tripeptide composition, achieving an accuracy of 78.1%. researchgate.net Such models can help in the high-throughput screening of peptide libraries for desired biological activities.

Deep learning, a subset of machine learning, has shown great promise in predicting peptide secondary structures and peptide-protein interactions. frontiersin.org Explainable deep hypergraph learning, for instance, has been used to model and predict peptide secondary structures. frontiersin.org AI has also been used in an iterative process of predicting potential peptide binders, followed by experimental validation and subsequent refinement of the AI model. aip.org This approach was used to identify tetrapeptides that bind to the active sites of papain and cathepsin K. aip.org

The table below highlights some applications of AI/ML in peptide research:

| AI/ML Technique | Application | Example |

| Support Vector Machines (SVM) | Classification of peptides based on properties. | Classified peptides as anti-inflammatory with 78.1% accuracy. researchgate.net |

| Random Forests | Prediction of peptide-epitope binding. | Used in models to predict T-cell receptor binding to epitopes. nih.gov |

| Deep Learning | Prediction of peptide structure and interactions. | Used to predict peptide secondary structures. frontiersin.org |

| Genetic Programming | De novo design of peptides. | Used to predict potential peptide structures for binding to proteases. aip.org |

Future Research Directions in Arg Leu Leu Peptide Science

Discovery of Novel Biological Functions and Signaling Pathways

The full spectrum of biological activities for the Arg-Leu-Leu tripeptide is yet to be discovered, presenting a fertile ground for future investigation. Research into related peptide sequences and the individual amino acids, Arginine (Arg) and Leucine (B10760876) (Leu), provides a roadmap for exploring potential functions and associated signaling pathways.

A significant area of interest lies in immunology and cell signaling. For instance, the related tripeptide Arg-Leu-Arg (RLR) has been identified as a crucial component of the binding interface between the cytokine Macrophage Migration Inhibitory Factor (MIF) and the chemokine receptor CXCR4 nih.gov. This finding suggests that future studies should investigate whether this compound can act as a modulator of chemokine receptors, potentially influencing cellular migration and immune responses.

Furthermore, the constituent amino acids of this compound are well-known regulators of fundamental cellular processes. Both Arginine and Leucine are pivotal in activating the mTOR (mammalian target of rapamycin) signaling pathway, which governs cell growth, proliferation, and metabolism. oup.comresearchgate.net Research on porcine trophectoderm cells has demonstrated that Arg and Leu work in concert to stimulate cell proliferation via the MTOR-RPS6K-RPS6-EIF4EBP1 signal transduction pathway. oup.com This raises the compelling question of whether the this compound peptide could act as a signaling molecule to fine-tune the activity of the mTOR pathway or the related MAPK signaling pathway, which is also influenced by Arg and Leu. researchgate.net

Another promising avenue is the field of angiogenesis. The tetrapeptide Arg-Leu-Tyr-Glu (RLYE), which shares the Arg-Leu core, has been shown to be a potent inhibitor of vascular endothelial growth factor (VEGF)-induced angiogenesis by targeting the VEGF receptor-2 (VEGFR-2) signaling cascade. nih.govnih.gov This precedent strongly supports investigating this compound for potential anti-angiogenic properties, which could have implications for cancer therapy and other diseases characterized by abnormal blood vessel formation.

Table 1: Potential Signaling Pathways for Future this compound Research

| Signaling Pathway | Potential Role of this compound | Rationale based on Related Compounds/Amino Acids |

|---|---|---|

| Chemokine Receptor Signaling (e.g., CXCR4) | Modulation of receptor binding and downstream cellular responses (e.g., cell migration). | The Arg-Leu-Arg tripeptide is a key determinant in the MIF/CXCR4 binding interface nih.gov. |

| mTOR Pathway | Activation or inhibition of the pathway to regulate cell growth, proliferation, and metabolism. | Arginine and Leucine are known activators of the mTOR pathway, stimulating cell proliferation oup.com. |

| MAPK Pathway | Regulation of cellular processes like inflammation and cell survival. | Arginine and Leucine can inhibit the MAPK signaling pathway to relieve intestinal inflammation researchgate.net. |

| VEGF Receptor Signaling | Inhibition of angiogenesis. | The related tetrapeptide Arg-Leu-Tyr-Glu inhibits VEGF-induced angiogenesis via VEGFR-2 antagonism nih.govnih.gov. |

Advanced Peptide Engineering for Precision Modulation of Biological Processes

One key direction is the design of self-assembling peptides for applications in tissue engineering and drug delivery. Researchers have successfully created peptide hydrogels for bone regeneration using sequences that include Leu and Arg residues to drive self-assembly and provide mechanical stability rsc.org. The this compound motif could be incorporated into such β-hairpin or α-helical peptide designs to create novel biomaterials capable of supporting cell growth or enabling the controlled release of therapeutic agents rsc.org.

Another strategy involves the synthesis of peptides with repeating motifs to create specific secondary structures. For example, peptides based on repetitions of the (this compound-Arg)n sequence have been designed as α-helix forming antimicrobial agents frontiersin.org. Advanced engineering of this compound could involve creating oligomers or conjugating it to other molecules to optimize its structure for specific functions, such as membrane disruption in pathogens.

Chemical modifications are also crucial for improving the therapeutic potential of peptides. N-terminal acetylation and C-terminal amidation are standard techniques used to protect peptides from enzymatic degradation and to stabilize helical conformations, as demonstrated with motifs like Ac-Leu-Leu-Arg frontiersin.org. Applying these modifications to this compound could significantly enhance its bioavailability and half-life in biological systems, making it a more viable candidate for therapeutic development.

Table 2: Potential Peptide Engineering Strategies for this compound

| Engineering Strategy | Objective | Example Application |

|---|---|---|

| Oligomerization | Create defined secondary structures (e.g., α-helices) with enhanced biological activity. | Design of novel antimicrobial peptides based on (this compound)n repeats frontiersin.org. |

| Incorporation into Biomaterials | Develop functional hydrogels for tissue regeneration or as drug delivery vehicles. | Use as a component in self-assembling peptide scaffolds for osteoblast growth rsc.org. |

| Terminal Modifications | Increase stability against enzymatic degradation and enhance structural integrity. | N-terminal acetylation and/or C-terminal amidation to improve peptide half-life. |

| Conjugation | Attach to targeting moieties (e.g., antibodies, ligands) or polymers (e.g., PEG) to improve specificity and pharmacokinetics. | Development of targeted drug delivery systems. |

Integrated Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To fully elucidate the biological impact of the this compound peptide, future research must move beyond single-endpoint assays and embrace a holistic, systems-level perspective. Integrated multi-omics approaches—combining genomics, transcriptomics, proteomics, and metabolomics—are essential for building a comprehensive picture of the peptide's mechanism of action.